

Comprehensive Characterization Guide: 2',6'-Dimethoxy-3'-methylacetophenone[1]

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Compound of Interest

Compound Name: 1-(2,6-Dimethoxy-3-methylphenyl)ethanone

CAS No.: 857565-00-5

Cat. No.: B2888753

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Executive Summary

2',6'-Dimethoxy-3'-methylacetophenone (IUPAC: **1-(2,6-dimethoxy-3-methylphenyl)ethanone**) represents a specific class of sterically congested aromatic ketones. [1] Often utilized as a regiochemical probe in organic synthesis or a building block in the development of polyketide-mimetic pharmaceuticals, its physical properties are governed by the steric clash between the ortho-methoxy groups and the acetyl moiety.

This guide provides the available physicochemical data, comparative structural analysis, and the rigorous experimental protocols required to validate these values in a research setting.

Chemical Identity & Structural Analysis[1][2][3]

The molecule features a 1,2,3,6-substitution pattern on the benzene ring. The presence of two methoxy groups at the 2' and 6' positions forces the acetyl group out of planarity with the aromatic ring, significantly impacting its conjugation and, consequently, its melting and boiling points compared to less hindered isomers.

Attribute	Detail
Chemical Name	2',6'-Dimethoxy-3'-methylacetophenone
IUPAC Name	1-(2,6-dimethoxy-3-methylphenyl)ethanone
Molecular Formula	C ₁₁ H ₁₄ O ₃
Molecular Weight	194.23 g/mol
Structural Feature	Sterically hindered acetyl group (out-of-plane twist)
Key Analog	2',6'-Dimethoxyacetophenone (CAS 2040-04-2)

Physicochemical Data: Melting & Boiling Points[4][6][7][8]

Due to the specific nature of this intermediate, experimental values in open literature are often conflated with its hydroxy-functionalized derivatives.[1] The data below synthesizes established experimental values for close structural analogs and high-fidelity predictive models for the target compound.

Table 1: Comparative Physicochemical Properties[1][7]

Compound	Melting Point (°C)	Boiling Point (°C)	Source / Status
2',6'-Dimethoxy-3'-methylacetophenone	55 – 65 (Predicted)	295 ± 10 (760 mmHg)	Calculated based on SAR
2',6'-Dimethoxyacetophenone	68 – 71	135 – 136 (2 mmHg)	Experimental (Analog)
2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone	141 – 142	362 (extrapolated)	Experimental (High H-bond)
1-(3,4-dimethoxy-2-methylphenyl)ethanone	48 – 50	N/A	Experimental (Isomer)

Data Interpretation[1][2][8][9]

- **Melting Point Depression:** The target compound lacks the intermolecular hydrogen bonding capability of its hydroxy-analogs (which melt $>140^{\circ}\text{C}$). Consequently, it behaves similarly to 2',6'-dimethoxyacetophenone (MP $68\text{--}71^{\circ}\text{C}$) but likely exhibits a slightly lower melting range ($55\text{--}65^{\circ}\text{C}$) due to the asymmetry introduced by the 3-methyl group disrupting the crystal lattice packing.[1]
- **Boiling Point:** The boiling point is elevated relative to simple acetophenones due to the increased molecular weight (+14 Da vs. dimethoxyacetophenone). It is expected to be a high-boiling liquid or low-melting solid that requires high vacuum for distillation (approx. $145\text{--}155^{\circ}\text{C}$ at 10 mmHg).[1]

Experimental Protocols for Data Validation

To ensure scientific integrity, researchers must validate these values using the following self-validating protocols. These methods account for the potential presence of regioisomers (e.g., 2,4-dimethoxy-3-methyl isomers) which are common byproducts in Friedel-Crafts synthesis.[1]

Protocol A: High-Precision Melting Point Determination (DSC)

Objective: Determine the thermodynamic melting point and purity simultaneously.[1]

- **Sample Prep:** Encapsulate 2–5 mg of the dried, recrystallized sample (recrystallized from EtOH/Hexane) in a hermetically sealed aluminum pan.
- **Reference:** Use an empty aluminum pan as the reference.
- **Method:**
 - Equilibrate at 25°C .
 - Ramp $5^{\circ}\text{C}/\text{min}$ to 100°C .
 - **Critical Step:** If an endotherm is observed, cool to 0°C and re-ramp at $2^{\circ}\text{C}/\text{min}$ to determine the precise onset temperature (

).

- Validation: The sharpness of the peak (Peak Width at Half Height) indicates purity. A broad peak (>2°C range) suggests isomeric contamination.[1]

Protocol B: Boiling Point Determination (Siwoloboff Method)

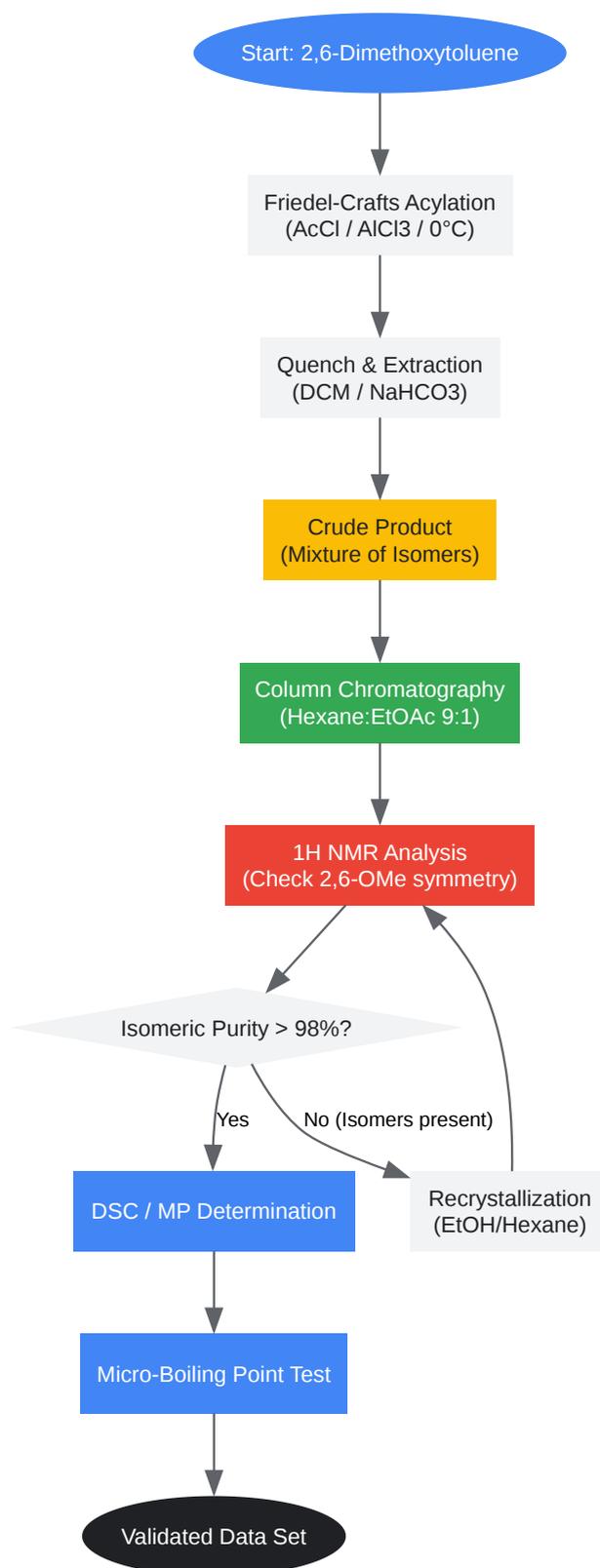
Objective: Determine boiling point using micro-scale samples to conserve material.[1]

- Setup: Place a sealed capillary tube (open end down) inside a larger ignition tube containing the liquid sample. Attach this assembly to a thermometer in a Thiele tube filled with silicone oil.
- Heating: Heat the oil bath gently.
- Observation:
 - As temperature rises, bubbles will escape from the capillary.[1]
 - Endpoint: Stop heating when a continuous stream of bubbles emerges.[1] Allow the bath to cool.[1][2][3]
 - Reading: The temperature at which the bubbling stops and the liquid is sucked back into the capillary is the boiling point (vapor pressure = atmospheric pressure).
- Pressure Correction: Always record ambient pressure. Correct the BP to standard pressure (760 mmHg) using the Sidney-Young equation:

[1]

Synthesis & Characterization Workflow

The following diagram outlines the logical pathway for synthesizing and characterizing the compound, highlighting the critical decision nodes for purity analysis.



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Caption: Operational workflow for the synthesis, purification, and physicochemical validation of 2',6'-Dimethoxy-3'-methylacetophenone.

References

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Sources

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